3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.: 678190-60-8
VCID: VC16143280
InChI: InChI=1S/C20H14BrClN4S/c21-16-6-8-18(9-7-16)26-19(15-4-2-10-23-12-15)24-25-20(26)27-13-14-3-1-5-17(22)11-14/h1-12H,13H2
SMILES:
Molecular Formula: C20H14BrClN4S
Molecular Weight: 457.8 g/mol

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

CAS No.: 678190-60-8

Cat. No.: VC16143280

Molecular Formula: C20H14BrClN4S

Molecular Weight: 457.8 g/mol

* For research use only. Not for human or veterinary use.

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine - 678190-60-8

Specification

CAS No. 678190-60-8
Molecular Formula C20H14BrClN4S
Molecular Weight 457.8 g/mol
IUPAC Name 3-[4-(4-bromophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C20H14BrClN4S/c21-16-6-8-18(9-7-16)26-19(15-4-2-10-23-12-15)24-25-20(26)27-13-14-3-1-5-17(22)11-14/h1-12H,13H2
Standard InChI Key KBBPLZXJVFFLSA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Introduction

3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound featuring a pyridine ring and a triazole moiety. Its molecular formula is C₂₀H₁₄BrClN₄S, and it has a molecular weight of approximately 457.8 g/mol . The compound's structure includes a bromophenyl group and a chlorobenzyl sulfanyl group, contributing to its unique properties and potential biological activities.

Synthesis and Chemical Reactions

The synthesis of 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step chemical reactions. These reactions are crucial for modifying the compound to improve its efficacy or reduce toxicity in potential therapeutic applications. The specific synthesis pathways may vary, but they generally involve the use of commercially available reagents and controlled reaction conditions to achieve high yields and purity.

Biological Activities and Potential Applications

Compounds containing the triazole ring system are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has shown promising results in preliminary studies against various pathogens. Research indicates that derivatives of triazoles exhibit significant antibacterial properties, suggesting that this compound may also possess similar activities.

Biological ActivityDescription
Antimicrobial PropertiesExhibits potential against various pathogens
Antifungal PropertiesKnown for triazole derivatives
Antiviral PropertiesPotential applications in viral infections

Research Findings and Future Directions

Preliminary studies suggest that 3-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine may have therapeutic potential due to its structural features and biological activities. Further research is needed to fully explore its pharmacological properties and optimize its use in medicinal applications. This includes in-depth studies on its efficacy, toxicity, and interactions with biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator